molecular formula C6H2Cl2FNO2 B1301863 2,6-Dichloro-5-fluoronicotinic acid CAS No. 82671-06-5

2,6-Dichloro-5-fluoronicotinic acid

Cat. No.: B1301863
CAS No.: 82671-06-5
M. Wt: 209.99 g/mol
InChI Key: LTDGKGCHRNNCAC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is suggested that the compound may modulate protein-protein interactions .

Mode of Action

It is suggested that it may interact with its targets to modulate protein-protein interactions

Biochemical Pathways

Given its potential role in modulating protein-protein interactions , it may influence various biochemical pathways depending on the specific proteins it interacts with.

Result of Action

Given its potential role in modulating protein-protein interactions , it may have diverse effects depending on the specific proteins and cells involved.

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-5-fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of protein-protein interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the mechanisms of amyloid assembly by modulating protein interactions . The nature of these interactions often involves binding to specific sites on the proteins, thereby influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate protein interactions, which can lead to changes in cell signaling pathways and gene expression . Additionally, its role in amyloid assembly suggests that it may have effects on cellular metabolism related to protein aggregation and degradation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been shown to modulate protein-protein interactions by binding to specific sites on the proteins, thereby influencing their activity . This modulation can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is known to be stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in modulating protein interactions also suggests that it may influence metabolic pathways related to protein synthesis and degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its effectiveness, as it needs to reach its target sites to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The localization of the compound is essential for its activity and function, as it needs to be in the right place to modulate protein interactions and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-fluoronicotinic acid typically involves the conversion of 2,6-dihydroxy-5-fluoronicotinic acid ester using phosphorus oxychloride and a lithium reagent to form 2,6-dichloro-5-fluoronicotinoyl chloride. This intermediate is then hydrolyzed under basic conditions to yield the desired acid . Another method involves the acidic saponification of the corresponding nitrile, where the nitrile is dissolved in concentrated sulfuric acid and saponified at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a suitable form for further applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-5-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which serves as an intermediate for further chemical transformations .

Comparison with Similar Compounds

  • 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
  • 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid
  • 2,6-Dichloro-5-fluoronicotinoyl chloride

Uniqueness: 2,6-Dichloro-5-fluoronicotinic acid is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of quinolone antibiotics, setting it apart from other similar compounds .

Properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDGKGCHRNNCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369962
Record name 2,6-Dichloro-5-fluoronicotinic acid
Source EPA DSSTox
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Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82671-06-5
Record name 2,6-Dichloro-5-fluoronicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-5-fluoronicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoronicotinic acid
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Synthesis routes and methods I

Procedure details

Ethyl 2,6-dichloro-5-fluoronicotinate (1) (30.0 g) was dissolved in a mixture of 60 mL of trifluoro acetic acid and 60 mL of 7.5 N HCl. The mixture was refluxed with stirring for 26 h. It was cooled and the trifluoroacetic acid was removed under reduced pressure. The solution was mixed with 150 mL water, the resulting precipitate was filtered, washed with hexane and dried to yield 16.5 g of 2,6-dichloro-5-fluoro nicotinic acid (2). m.p.=152-156° C.
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Synthesis routes and methods II

Procedure details

The known compound, 2,6-dichloro-5-fluoronicotinonitrile (60 g) was heated at 65°-75° C. for 1 hour in concentrated sulfuric acid. After addition of water, the mixture was further heated at 100°-110° C. for 2 hours to give 2,6-dichloro-5-fluoronicotinic acid (59.8 g), m.p. 155°-156° C.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

An improved process for the preparation of 2,6-dichloro-5-fluoronicotinoyl chloride is described where a 2,6-dihydroxy-5-fluoronicotinic acid ester is converted in one step using phosphorus oxychloride and a lithium reagent to 2,6-dichloro-5-fluoronicotinoyl chloride and subsequent basic hydrolysis affords 2,6-dichloro-5-fluoronicotinic acid.
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Synthesis routes and methods V

Procedure details

A preferred embodiment for preparing the nicotinic acids is illustrated in Scheme II. The 2,6-dihydroxy-3-cyano-5-fluoropyridine (1) is prepared according to the method described in European Patent Application 333 020 (EP 020), incorporated herein by reference. This document describes the preparation of 2,6-dihydroxy-3-cyano-5-fluoropyridine starting with ethyl formate, ethyl fluoro acetate, and cyanoacetamide. The ethyl formate and ethyl fluoro acetate, are initially reacted in the presence of sodium methoxide, followed by addition of cyanoacetamide to provide the dihydroxy cyanopyridine (1). The 2,6-dihydroxy-3-cyano-5-fluoropyridine is converted to 2,6-dichloro-3-cyano-5-fluoropyridine (2) with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). The 2,6-dichloro-5-fluoro-3-cyanopyridine is hydrolyzed to 2,6-dichloro-5-fluoronicotinamide (3) by heating the cyano compound in the presence of concentrated sulfuric acid. The 2,6-dichloro-5-fluoronicotinic acid (4) was prepared by reaction of the amide (3) with sodium nitrite under aqueous acidic conditions. ##STR8##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-5-fluoronicotinic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What are the main applications of 2,6-Dichloro-5-fluoronicotinic acid in pharmaceutical synthesis?

A: this compound serves as a versatile precursor in synthesizing various pharmaceutical compounds. One notable example is its use in the production of Enoxacin, a potent antibacterial agent. [] This synthesis involves a multi-step process, including Dieckmann-type cyclization, to transform derivatives of this compound into the desired 1,8-naphthyridine structure of Enoxacin. []

Q2: Can you describe a specific synthetic route involving this compound?

A: One example is the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. [] This process begins by converting this compound to its corresponding acid chloride using thionyl chloride. [] Subsequently, this acid chloride reacts with potassium ethyl malonate in the presence of magnesium chloride and triethylamine to yield the desired ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. [] The overall yield for this two-step synthesis is approximately 71%. []

Q3: How is this compound utilized in synthesizing complex heterocyclic compounds?

A: A notable application is its role in synthesizing 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid (compound 1), a key pharmaceutical intermediate. [] Researchers achieved this by first converting this compound to 2-chloro-5-fluoronicotinic acid (compound 3) through a highly selective monodechlorination reaction. [] This compound then reacts with a specifically prepared 7-azaindole derivative, containing an aminomethyl moiety, to yield the final product, compound 1. [] This synthesis highlights the importance of this compound's unique structure in facilitating the preparation of complex pharmaceutical intermediates. []

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